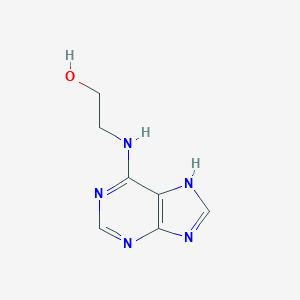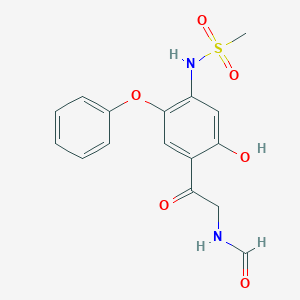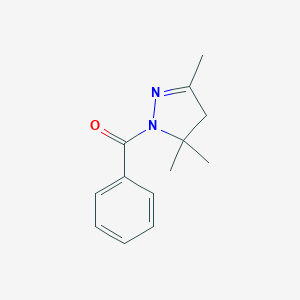
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone, also known as PTPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTPM is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone is not fully understood, but it is believed to be related to its ability to chelate metal ions. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been shown to selectively bind to copper ions, which can lead to the formation of reactive oxygen species and subsequent DNA damage. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
生化学的および生理学的効果
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been shown to inhibit the growth of bacteria and fungi, and to protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has several advantages for lab experiments, including its high selectivity for copper ions, its ability to function as a fluorescent probe, and its potential as an anti-cancer agent. However, phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other metal ions and biomolecules. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone could also be used as a tool for studying the role of copper ions in biological systems and for the development of new diagnostic and therapeutic approaches.
合成法
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone can be synthesized using various methods, including the reaction of 3,5,5-trimethyl-1-pyrazolyl hydrazine with benzoyl chloride in the presence of a base, or the reaction of 3,5,5-trimethyl-1-pyrazolyl hydrazine with benzaldehyde in the presence of acetic anhydride. The yield of phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anti-cancer agent. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been used as a reagent for the determination of trace amounts of copper ions in water samples.
特性
CAS番号 |
4590-79-8 |
|---|---|
製品名 |
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone |
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c1-10-9-13(2,3)15(14-10)12(16)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChIキー |
VNANOPQDFPYYLB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=NN(C(C1)(C)C)C(=O)C2=CC=CC=C2 |
その他のCAS番号 |
4590-79-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



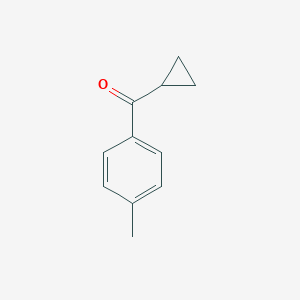
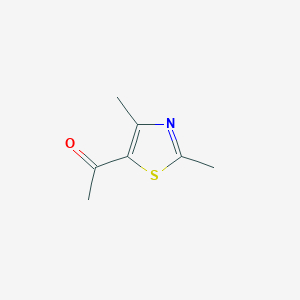
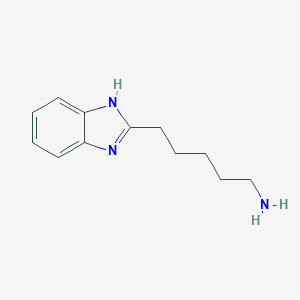
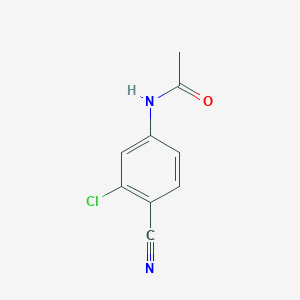
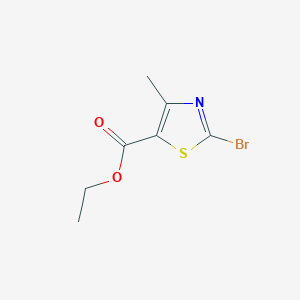
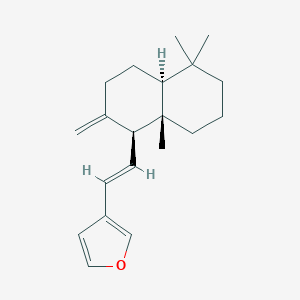
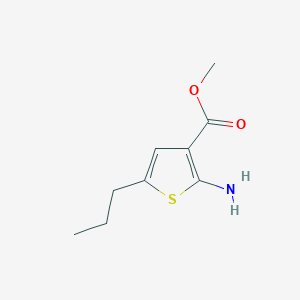
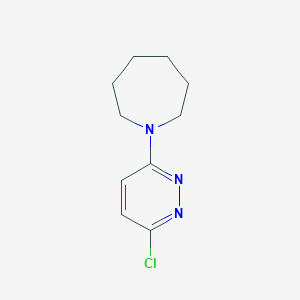
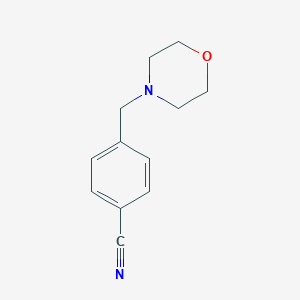
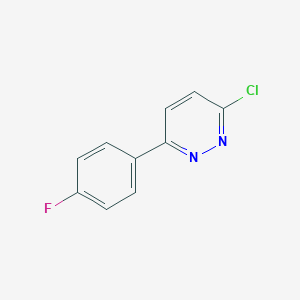
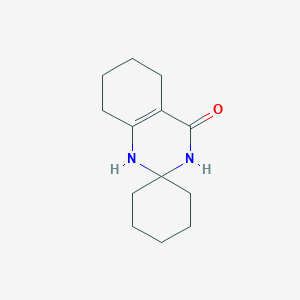
![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)
